![molecular formula C9H11N3O B11913855 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 41740-43-6](/img/structure/B11913855.png)
5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, and a carbonyl group at the 2nd position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxy-3-methylquinoxaline with ammonia or an amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 5-amino-3-methyl-3,4-dihydroquinoxalin-2-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Quinoxaline derivatives with different functional groups.
Reduction: 5-Amino-3-methyl-3,4-dihydroquinoxalin-2-ol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits significant anti-proliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The structure-activity relationship (SAR) analysis revealed that specific substituents on the quinoxaline scaffold enhance its anti-cancer properties, with IC50 values indicating potent activity compared to standard chemotherapeutics like tamoxifen .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 6.10 |
This compound | HCT-116 | 4.54 |
Tamoxifen | MCF-7 | 14.08 |
Tamoxifen | HCT-116 | 42.34 |
Neuropharmacological Effects
The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT3A receptor subtype. This interaction suggests potential applications in treating anxiety and depression through modulation of neurotransmitter systems. The selectivity observed in binding affinity studies indicates that minor structural modifications can lead to significant changes in receptor interactions .
Study on Antiviral Properties
A notable study investigated the antiviral potential of derivatives based on the dihydroquinoxaline scaffold against HIV. The compound GW420867X, a derivative of this compound, demonstrated promising results in clinical trials for HIV treatment, showcasing its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Despite its efficacy, challenges related to bioavailability were noted .
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
5-Aminoquinoxaline: Lacks the methyl and carbonyl groups, resulting in different chemical properties and reactivity.
3-Methylquinoxaline: Lacks the amino and carbonyl groups, affecting its biological activity and applications.
2-Quinoxalinone:
Uniqueness: 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields.
Biological Activity
5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C9H10N4O with a molecular weight of approximately 178.20 g/mol. Its structure features a fused bicyclic system that includes both benzene and pyridine-like rings. The presence of an amino group at the 5-position and a methyl group at the 3-position significantly contributes to its unique chemical properties and biological activities.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Cyclocondensation Reactions : Utilizing o-phenylenediamines and appropriate carbonyl compounds under controlled conditions.
- Regioselective Synthesis : Recent methodologies have improved selectivity and yield through specific reaction conditions involving additives like p-TsOH or HOBt .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Antiviral Activity
Quinoxaline derivatives, including this compound, have been investigated for their antiviral potential. A systematic review highlighted that while some derivatives showed promise against viruses such as HSV-1 and Hepatitis B virus (HBV), the specific activity of this compound remains less explored compared to others in its class .
Antibacterial Activity
A study on various 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited moderate to good activity against strains like E. coli and S. aureus, suggesting its potential as a lead compound in developing new antibacterial agents .
Anti-inflammatory Properties
Some studies indicate that quinoxaline derivatives possess anti-inflammatory effects, which may be attributed to their ability to modulate key inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Antiviral Screening
In one study, a series of quinoxaline derivatives were screened for antiviral activity against HSV-1. While the overall effectiveness was modest, compounds structurally related to this compound showed reduced cytotoxicity compared to standard antiviral agents .
Case Study 2: Antibacterial Evaluation
A recent evaluation of synthesized derivatives revealed that compound variants with different substituents showed varying degrees of antibacterial efficacy. For instance:
Compound | R Group | E. coli (Zone of Inhibition) | S. aureus (Zone of Inhibition) |
---|---|---|---|
5a | H | 18 mm | 15 mm |
5b | m-OCH₃ | 19 mm | 18 mm |
5i | m-F | 20 mm | 17 mm |
This table illustrates the comparative antibacterial activity across different derivatives, indicating that slight modifications can significantly influence biological activity .
Properties
CAS No. |
41740-43-6 |
---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13) |
InChI Key |
GYUVGPGKWRYRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)N |
Origin of Product |
United States |
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